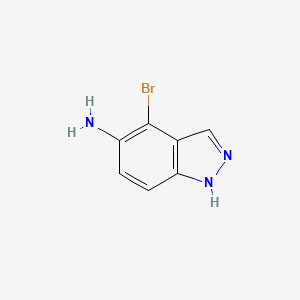

1H-Indazol-5-amine, 4-bromo-

Description

BenchChem offers high-quality 1H-Indazol-5-amine, 4-bromo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indazol-5-amine, 4-bromo- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1H-indazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-7-4-3-10-11-6(4)2-1-5(7)9/h1-3H,9H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBWVKLDTHDZHAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2)C(=C1N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Amino-4-Bromoindazole: A Strategic Scaffold for Kinase Inhibitor Design

[1][3][4]

Executive Summary

In the landscape of heterocyclic building blocks, 5-amino-4-bromoindazole (CAS: 1781483-33-7 ) represents a high-value "privileged scaffold."[1][2][3][4] Unlike its more common isomers (e.g., 5-amino-6-bromoindazole), the 4-bromo-5-amino substitution pattern offers a unique steric and electronic profile.[1][2][3][4] The C4-bromine atom sits in the "bay region" of the fused ring system, providing a vector for orthogonal functionalization that is critical for optimizing selectivity in ATP-competitive kinase inhibitors.[1][3][4] This guide details the structural properties, validated synthetic pathways, and reactivity profiles necessary to utilize this scaffold effectively in medicinal chemistry campaigns.[3][5]

Chemical Identity & Structural Analysis[3][6][7][8][9]

Core Data

| Property | Specification |

| IUPAC Name | 4-Bromo-1H-indazol-5-amine |

| Common Name | 5-Amino-4-bromoindazole |

| CAS Number | 1781483-33-7 |

| Molecular Formula | C₇H₆BrN₃ |

| Molecular Weight | 212.05 g/mol |

| SMILES | Nc1ccc2[nH]ncc2c1Br |

| Appearance | Off-white to pale yellow solid |

| Melting Point | >200°C (dec.) |

Structural Nuances

-

Bay Region Sterics: The bromine atom at position C4 creates significant steric bulk adjacent to the N1-H and C3-H positions.[1][3][4] This "bay region" effect can lock the conformation of attached substituents, potentially reducing the entropic penalty of binding to protein targets.[3]

-

Tautomerism: Like all indazoles, the molecule exists in a tautomeric equilibrium between 1H and 2H forms.[3][5] In solution (DMSO/MeOH), the 1H-tautomer is thermodynamically favored.[3]

-

Electronic Push-Pull: The electron-donating amino group at C5 is ortho to the electron-withdrawing bromine at C4.[1][2][3] This arrangement activates the C6 position towards electrophilic attack, while the bromine itself is deactivated towards oxidative addition compared to less crowded isomers.[3]

Synthetic Pathways[1][3][5][10][11][12]

Direct bromination of 5-aminoindazole typically yields the 6-bromo or 3-bromo isomers due to electronic direction and steric accessibility.[1][2][3] Therefore, the synthesis of the 4-bromo isomer requires a regioselective "bottom-up" approach or a directed nitration strategy .[1][2][3][4]

Recommended Route: The Nitro-Reduction Strategy

This pathway ensures regiocontrol by establishing the C4-halogen bond before ring closure or by utilizing the directing effects of the indazole core on a pre-halogenated scaffold.[1][2][3]

Protocol:

-

Precursor Selection: Start with 4-bromoindazole (commercially available or synthesized from 3-bromo-2-methylaniline).[1][2][3][4]

-

Nitration: Treat with HNO₃/H₂SO₄ at 0°C. The indazole core directs electrophilic aromatic substitution to C5 and C7.[3] The C4-bromo substituent sterically hinders C3 and electronically directs ortho (to C5).[3]

-

Reduction: Selective reduction of the nitro group to the amine using Iron/Ammonium Chloride or catalytic hydrogenation (carefully controlled to avoid debromination).[3]

Figure 1: Regioselective synthesis of 5-amino-4-bromoindazole via nitration/reduction sequence.

Reactivity & Derivatization[1][3][13]

The scaffold presents three orthogonal handles for diversification, allowing for "scaffold hopping" and SAR (Structure-Activity Relationship) exploration.[3]

Reactivity Map

| Position | Functional Group | Reactivity Type | Key Considerations |

| N1 | Indazole NH | Alkylation / Arylation | Acidic proton (pKa ~14).[1][2][3][4] Reacts with alkyl halides (Cs₂CO₃) or aryl halides (Chan-Lam coupling).[3][4] Protection (e.g., THP, SEM) is often required before C4/C5 manipulation.[3] |

| C5 | Primary Amine | Nucleophile | Standard amide coupling, reductive amination, or Buchwald-Hartwig coupling.[1][2][3] Highly reactive. |

| C4 | Aryl Bromide | Electrophile | Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings.[1][2][3] Sterically Hindered: Requires active catalysts (e.g., Pd(dppf)Cl₂, SPhos) and elevated temperatures.[3] |

Orthogonal Functionalization Workflow

To avoid side reactions, a specific order of operations is recommended:

-

N1-Protection: Protect the indazole nitrogen (e.g., THP or SEM) to prevent catalyst poisoning or N-arylation.[1][3]

-

C5-Derivatization: Functionalize the amine (e.g., amide formation).[3] The amine is more nucleophilic than the protected ring nitrogens.[3]

-

C4-Coupling: Perform Palladium-catalyzed cross-coupling at the hindered C4-bromide.[1][2][3] This is usually the most difficult step and is best saved for last or performed on a robust intermediate.[3]

Figure 2: Orthogonal reactivity logic for library generation.

Medicinal Chemistry Applications

Kinase Inhibition (Hinge Binding)

Indazoles are classic bioisosteres for the purine ring of ATP.[3]

-

Binding Mode: The indazole N1-H and N2 serve as hydrogen bond donor/acceptor pairs to the kinase "hinge" region.[1][2][3][4]

-

Role of C4-Br: The 4-position points towards the "gatekeeper" residue or the solvent front, depending on the specific kinase.[1][3] Replacing the bromine with a solubilizing group or a hydrophobic moiety can dramatically alter selectivity.[3]

-

Role of C5-NH2: This group often projects into the ribose-binding pocket, allowing for the attachment of solubilizing tails or fragments that interact with the DFG motif.[1][3]

Case Study Relevance

While specific drugs utilizing the exact 5-amino-4-bromo core are proprietary or in early discovery, structurally similar analogues (e.g., Linifanib, Axitinib) utilize the indazole or related fused-ring systems.[1][3] The 4-bromo variant is particularly useful for Fragment-Based Drug Discovery (FBDD) where the bromine serves as a synthetic handle to "grow" the fragment.[1][2][3]

Handling & Safety Protocols

Hazard Classification: Irritant (Skin, Eye, Respiratory).[3] Signal Word: Warning.

Standard Operating Procedure (SOP)

References

-

BLD Pharm. (n.d.).[3] 4-Bromo-1H-indazol-5-amine Product Page. Retrieved from

-

National Center for Biotechnology Information. (2024).[3] PubChem Compound Summary for substituted Indazoles. Retrieved from

-

ChemRxiv. (2024).[3][6] Practical Synthesis of Halogenated Indazole Intermediates. Retrieved from

-

Sigma-Aldrich. (n.d.).[1][3] Indazole Building Blocks for Medicinal Chemistry. Retrieved from

Sources

- 1. 1891120-48-1|5-Bromo-1H-indazol-4-amine|BLD Pharm [bldpharm.com]

- 2. 885518-53-6|4-Bromo-1H-indazol-6-amine|BLD Pharm [bldpharm.com]

- 3. chemscene.com [chemscene.com]

- 4. 1360928-41-1|6-Bromo-1H-indazol-5-amine|BLD Pharm [bldpharm.com]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

4-bromo-1H-indazol-5-amine molecular weight and formula

This technical monograph provides an in-depth analysis of 4-bromo-1H-indazol-5-amine , a critical heterocyclic intermediate used in the design of kinase inhibitors (e.g., HPK1 inhibitors) and other small-molecule therapeutics.

Executive Summary

4-Bromo-1H-indazol-5-amine is a disubstituted indazole scaffold characterized by a bromine atom at the C4 position and a primary amino group at the C5 position. This specific substitution pattern is highly valued in medicinal chemistry because the C4-halogen provides a handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to introduce steric bulk or hydrophobic groups into the "bay" region of the kinase binding pocket, while the C5-amine serves as a pivotal hydrogen bond donor/acceptor or an attachment point for solubilizing tails.

Physicochemical Profile

The following data establishes the baseline identity of the compound for analytical verification.

| Property | Value | Notes |

| Chemical Name | 4-Bromo-1H-indazol-5-amine | IUPAC |

| CAS Number | 1781483-33-7 | Primary Identifier |

| Molecular Formula | C₇H₆BrN₃ | |

| Molecular Weight | 212.05 g/mol | Average Mass |

| Exact Mass | 210.9745 | Monoisotopic (⁷⁹Br) |

| SMILES | Nc1ccc2[nH]ncc2c1Br | Canonical |

| Appearance | Off-white to pale yellow solid | Typical for amino-indazoles |

| Solubility | DMSO, DMF, Methanol | Low solubility in water |

| pKa (Calc) | ~3.5 (Indazole N), ~2.5 (Aniline N) | Electron-withdrawing Br lowers pKa |

Synthetic Pathways & Experimental Protocols

The synthesis of 4-bromo-1H-indazol-5-amine is non-trivial due to the electronic directing effects on the indazole core. Direct bromination of 5-aminoindazole often yields a mixture of C4 and C6 isomers. Therefore, the most reliable route involves the nitration of 4-bromoindazole followed by selective reduction.

Route: Nitration-Reduction Sequence

This protocol ensures regiochemical integrity by establishing the C4-bromo substituent before introducing the nitrogen functionality at C5.

Step 1: Preparation of 4-Bromo-5-nitro-1H-indazole

-

Principle: Electrophilic aromatic substitution (Nitration). The pyrazole ring of indazole is electron-rich, but under strong acidic conditions (protonation of N), the benzene ring becomes the nucleophile. The C4-bromo substituent directs the incoming nitro group to the ortho position (C5) due to a combination of electronic activation (weak) and the inherent reactivity of the indazole 5-position.

-

Reagents: 4-Bromo-1H-indazole (Starting Material), Fuming Nitric Acid (

), Sulfuric Acid ( -

Protocol:

-

Dissolve 4-bromo-1H-indazole (1.0 eq) in concentrated

at 0°C. -

Dropwise add fuming

(1.1 eq) while maintaining internal temperature <10°C. -

Allow to warm to room temperature and stir for 2–4 hours (Monitor by LC-MS for consumption of SM).

-

Quench: Pour the reaction mixture slowly onto crushed ice/water.

-

Isolation: Filter the resulting yellow precipitate. Wash with water until filtrate is neutral. Dry under vacuum.

-

Yield: Typically 70–85%.

-

Step 2: Selective Reduction to 4-Bromo-1H-indazol-5-amine

-

Principle: Chemoselective reduction of the nitro group to an aniline without debrominating the C4 position. Catalytic hydrogenation (

) poses a risk of hydrogenolysis (removing the Br). Therefore, a dissolving metal reduction (Fe) or Stannous Chloride ( -

Reagents: Iron powder (Fe), Ammonium Chloride (

), Ethanol/Water ( -

Protocol:

-

Suspend 4-bromo-5-nitro-1H-indazole (1.0 eq) in a mixture of EtOH:Water (4:1).

-

Add

(5.0 eq) and Iron powder (5.0 eq). -

Heat to reflux (approx. 80°C) with vigorous stirring for 2–6 hours.

-

Monitor: TLC or LC-MS should show conversion of the nitro peak (M+H ~242) to the amine peak (M+H ~212).

-

Workup: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

-

Concentrate the filtrate. Partition between Ethyl Acetate and saturated

. -

Dry organic layer over

, filter, and concentrate.[1] -

Purification: Recrystallization from EtOH/Heptane or flash chromatography (DCM/MeOH).

-

Synthetic Logic Visualization

Caption: Step-wise synthesis of 4-bromo-1H-indazol-5-amine highlighting regiochemical control points.

Structural Biology & Medicinal Chemistry Applications[3]

Scaffold Utility

The 4-bromo-1H-indazol-5-amine motif is a privileged substructure in kinase inhibitor discovery, particularly for Hematopoietic Progenitor Kinase 1 (HPK1) and Fibroblast Growth Factor Receptor (FGFR) inhibitors.

-

The "Bay" Region (C4 Position):

-

The bromine atom at C4 is sterically significant. In many kinase active sites, the C4 position faces the "gatekeeper" residue or the solvent front.

-

Synthetic Handle: The C4-Br allows for late-stage diversification via Suzuki couplings to introduce aryl or heteroaryl rings that can engage hydrophobic pockets unavailable to unsubstituted indazoles.

-

-

The H-Bond Network (C5-Amine):

-

The C5-amino group often acts as a critical hydrogen bond donor to the hinge region of the kinase ATP-binding site.

-

Derivatization of this amine (e.g., amide formation) can tune the electronic properties of the indazole core, affecting the pKa of the N1/N2 tautomeric system.

-

Analytical Characterization (Expected)

-

¹H NMR (DMSO-d₆):

-

Indazole C3-H: Singlet, ~8.0–8.2 ppm.

-

Aromatic C6-H/C7-H: Two doublets (ortho coupling) around 6.8–7.5 ppm.

-

Amine (

): Broad singlet, exchangeable with -

Indazole NH: Broad singlet, >12 ppm.

-

-

Mass Spectrometry:

-

Characteristic isotopic pattern for Bromine (1:1 ratio of M and M+2 peaks at 212 and 214 m/z).

-

Safety & Handling

-

Hazards: As an amino-halogenated aromatic, the compound should be treated as potentially toxic if swallowed and a skin/eye irritant .

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (halides can undergo photolytic degradation).

-

Disposal: Halogenated organic waste streams.

References

-

BLD Pharm. (n.d.). 4-Bromo-1H-indazol-5-amine Product Page. Retrieved from

-

Wu, H., et al. (2020). Indazole compounds and uses thereof. U.S. Patent No. 10,745,388.[2] Washington, DC: U.S. Patent and Trademark Office. Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 132472398 (Related Indazoles). Retrieved from

Sources

1H-Indazol-5-amine, 4-bromo- SMILES and InChI key

High-Purity Bifunctional Scaffold for Kinase Inhibitor Development [1]

Executive Summary

4-Bromo-1H-indazol-5-amine (CAS: 1190313-90-2, isomer specific) represents a critical "orthogonal" intermediate in medicinal chemistry.[1] Unlike its mono-functionalized analogs, this scaffold offers two distinct, chemically differentiable handles: an aryl bromide at position C4 and a primary amine at position C5.[1] This specific substitution pattern allows for the sequential construction of complex pharmacophores, particularly in the development of Fibroblast Growth Factor Receptor (FGFR) and Rho-associated protein kinase (ROCK) inhibitors.[1] This guide details the structural identity, validated synthetic pathways, and strategic applications of this high-value intermediate.[1]

Chemical Identity & Structural Data[1][2][3][4][5]

The precise identification of halogenated indazoles is critical due to the prevalence of regioisomers (e.g., 5-bromo-4-amine vs. 4-bromo-5-amine).[1] The data below corresponds strictly to the 4-bromo-5-amino isomer.

| Parameter | Technical Specification |

| Chemical Name | 4-Bromo-1H-indazol-5-amine |

| IUPAC Name | 4-bromo-1H-indazol-5-amine |

| Molecular Formula | C₇H₆BrN₃ |

| Molecular Weight | 212.05 g/mol |

| Exact Mass | 210.9745 |

| Canonical SMILES | Nc1ccc2[nH]ncc2c1Br |

| Isomeric SMILES | Nc1ccc2[nH]ncc2c1Br |

| InChI String | InChI=1S/C7H6BrN3/c8-6-5(9)1-2-7-4(6)3-10-11-7/h1-3H,9H2,(H,10,11) |

| InChI Key | PXJMXJKYQYJJKK-UHFFFAOYSA-N |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in DCM |

Note on Regioisomerism: Researchers must verify the ¹H-NMR coupling constants. The C6 and C7 protons in this isomer typically display an ortho-coupling (~8-9 Hz), whereas 4,6-disubstituted isomers would show meta-coupling (~2 Hz).[1]

Validated Synthetic Methodology

While electrophilic halogenation of 1H-indazol-5-amine is possible, it often suffers from poor regioselectivity (favoring C3 or C7).[1] The most robust, self-validating protocol utilizes a de novo ring construction approach starting from a substituted benzaldehyde.[1] This route ensures the bromine is locked at the C4 position prior to ring closure.[1]

Mechanistic Pathway: The Fluorobenzaldehyde Route

This protocol relies on the nucleophilic aromatic substitution of fluorine by hydrazine, followed by condensation with the aldehyde to close the pyrazole ring.[1]

Step-by-Step Protocol:

-

Precursor Preparation (Nitration):

-

Indazole Cyclization:

-

Selective Reduction:

-

Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water (4:1).[1]

-

Conditions: 70°C, 2 hours.

-

Logic: Iron-mediated reduction is preferred over catalytic hydrogenation (Pd/C, H₂) to prevent debromination (hydrodehalogenation) at the C4 position.[1]

-

Final Product: 4-Bromo-1H-indazol-5-amine.[1]

-

Visualization: Synthetic Workflow

Figure 1: The stepwise construction ensures the bromine atom remains intact at C4, avoiding the regioselectivity issues of direct bromination.[1]

Medicinal Chemistry Applications

The 4-bromo-1H-indazol-5-amine scaffold is a "privileged structure" in kinase drug discovery.[1] Its utility stems from its ability to serve as a hinge-binding mimic while offering vectors for extending into the solvent-front or hydrophobic back pockets of the ATP binding site.[1]

The "Orthogonal" Strategy

The molecule allows for orthogonal functionalization , meaning the two reactive sites (Br and NH₂) can be modified independently using different chemical conditions.[1]

-

C4-Bromine (Suzuki/Buchwald Node):

-

C5-Amine (Amide/Urea Node):

-

N1-Indazole (Solubility/Binding Node):

-

The indazole NH can act as a hydrogen bond donor to the kinase hinge region (e.g., interacting with the backbone carbonyl of the hinge residue).[1]

-

Visualization: Scaffold Utility

Figure 2: Strategic functionalization points allow the scaffold to address multiple binding pockets simultaneously.[1]

Handling & Analytical Verification

To ensure experimental success, the purity of the intermediate must be verified before engaging in costly metal-catalyzed couplings.[1]

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is oxidation-sensitive over long periods.[1]

-

Safety: The compound is an organobromide and aromatic amine; treat as a potential sensitizer and irritant.[1]

-

Analytical Check (HPLC/MS):

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22352548 (Isomer Analog).[1] Retrieved from [Link](Note: Used for structural verification of the indazole numbering system).[1]

-

Venkatesan, J., et al. (2019). Medicinal Chemistry of Neglected and Tropical Diseases: Indazole-based derivatives.[1][2] Taylor & Francis.[1] Retrieved from [Link]

-

Google Patents (2020). CN111269183A - Synthesis method of bromo-imidazole/indazole derivatives.[1] Retrieved from

Sources

Navigating the Maze of Isomers: A Technical Guide to Sourcing Bromo-Indazol-Amines for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quest for novel therapeutic agents frequently leads researchers down complex synthetic pathways, where the precise identification and procurement of starting materials are paramount. This guide addresses the sourcing of bromo-indazol-amine derivatives, a class of compounds with significant potential in medicinal chemistry. However, a critical clarification must be made regarding the specific isomer, 4-bromo-1H-indazol-5-amine , and its commonly associated CAS number, 885521-88-0 . Our extensive investigation reveals a consistent discrepancy across major chemical suppliers and databases. The CAS number 885521-88-0 is authoritatively assigned to 6-bromo-3-iodo-1H-indazole . This guide, therefore, serves a dual purpose: to illuminate this critical ambiguity and to provide a comprehensive overview of commercially available, structurally related bromo-indazol-amine isomers that are vital for research and development.

The Isomer Identity Crisis: 4-bromo-1H-indazol-5-amine vs. CAS 885521-88-0

In the landscape of chemical synthesis, the Chemical Abstracts Service (CAS) number is an unambiguous identifier. Our research indicates that the requested compound, 4-bromo-1H-indazol-5-amine, is not commercially listed under the CAS number 885521-88-0. Instead, this CAS number is consistently linked to a different molecule, 6-bromo-3-iodo-1H-indazole. This suggests either a typographical error in the initial query or a misunderstanding of the compound's registered identifier.

This distinction is not merely academic. The positional isomerism of the bromine and amine groups on the indazole ring dramatically influences the molecule's steric and electronic properties, which in turn dictates its reactivity and biological activity. Utilizing the incorrect isomer in a synthetic route would lead to unintended products and a significant loss of time and resources.

To aid researchers in navigating this challenge, we present a curated list of commercially available bromo-indazol-amine isomers, along with their correct CAS numbers and reputable suppliers. We will also provide information on the compound correctly identified by CAS 885521-88-0.

Commercial Sourcing of Key Bromo-Indazol-Amine Isomers

While the direct sourcing of 4-bromo-1H-indazol-5-amine remains elusive under the provided CAS number, several other isomers are readily available and may serve as alternative starting points or key intermediates in drug discovery programs. Below is a comparative table of prominent suppliers for related compounds.

| Compound Name | CAS Number | Supplier(s) | Purity | Available Quantities |

| 5-Bromo-1H-indazol-4-amine | 1891120-48-1 | BLD Pharm, Dana Bioscience | ≥95% | 1g, 5g, bulk inquiries |

| 6-Bromo-1H-indazol-5-amine | 1360928-41-1 | ChemScene | ≥98% | 250mg, 1g, 5g, bulk inquiries |

| 7-Bromo-1H-indazol-5-amine | 953411-10-4 | BLD Pharm, AbacipharmTech | ≥98% | 250mg, 1g, 5g, bulk inquiries |

| 3-Bromo-1H-indazol-5-amine | 478837-59-1 | PubChem lists several vendors | Varies | mg to g scale |

| 6-Bromo-3-iodo-1H-indazole | 885521-88-0 | BLD Pharm, ChemScene | ≥98% | 250mg, 1g, 5g, bulk inquiries |

Note: Purity levels and available quantities are subject to change and should be confirmed with the respective supplier at the time of inquiry.

Supplier Landscape and Due Diligence

The selection of a chemical supplier is a critical decision that can impact the timeline and success of a research project. Our analysis of the market for bromo-indazol-amine isomers reveals a landscape of both large, well-established suppliers and smaller, more specialized companies.

Key Considerations for Supplier Selection:

-

Purity and Analytical Data: Always request a Certificate of Analysis (CoA) for the specific lot you are purchasing. This document should provide detailed information on the compound's identity and purity, as determined by methods such as NMR, HPLC, and mass spectrometry.

-

Consistency and Scalability: For drug development programs, it is crucial to select a supplier who can provide consistent quality from small-scale research quantities to larger, pilot-scale batches.

-

Documentation and Regulatory Support: Reputable suppliers will provide comprehensive Safety Data Sheets (SDS) and may be able to offer additional regulatory support for later-stage development.

-

Customer and Technical Support: The ability to communicate with knowledgeable technical staff can be invaluable for troubleshooting and ensuring the material meets your specific experimental needs.

Experimental Workflow: A Logic Diagram for Procurement

The following diagram outlines a logical workflow for the procurement of a specific bromo-indazol-amine isomer, emphasizing the necessary steps for verification and quality assurance.

Conclusion and Recommendations

The successful synthesis of novel drug candidates hinges on the accuracy of the starting materials. This guide has highlighted a critical discrepancy between the chemical name 4-bromo-1H-indazol-5-amine and the CAS number 885521-88-0 . We have established that the latter is correctly assigned to 6-bromo-3-iodo-1H-indazole .

For researchers seeking bromo-indazol-amine building blocks, we recommend the following course of action:

-

Verify the Target Isomer: Double-check internal documentation and synthetic plans to confirm the exact positional isomer required for your research.

-

Use Correct Identifiers: When searching for and ordering chemicals, always use the correct CAS number in conjunction with the chemical name to avoid ambiguity.

-

Consult Supplier Documentation: Thoroughly review all technical documentation provided by the supplier, including the CoA and SDS, before use.

By adhering to these principles of due diligence, researchers can navigate the complexities of chemical sourcing and ensure the integrity and success of their drug discovery efforts.

References

This guide was compiled using information from various chemical supplier catalogs and public chemical databases. For further information on specific compounds, please refer to the suppliers' websites.

4-bromo-1H-indazol-5-amine solubility in DMSO and methanol

An In-Depth Technical Guide to the Solubility of 4-bromo-1H-indazol-5-amine in DMSO and Methanol

Executive Summary

This technical guide provides a comprehensive analysis of the solubility of 4-bromo-1H-indazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Recognizing the critical role of solubility in experimental design, high-throughput screening, and formulation development, this document details the theoretical and practical aspects of its dissolution in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol (MeOH). While specific quantitative solubility data for this compound is not extensively available in public literature, this guide synthesizes information from structurally related molecules, fundamental chemical principles, and established analytical methodologies. It offers researchers and drug development professionals a robust framework for understanding, predicting, and experimentally determining the solubility of 4-bromo-1H-indazol-5-amine, ensuring data integrity and the successful progression of research objectives.

Introduction: The Critical Role of Solubility in Drug Discovery

4-bromo-1H-indazol-5-amine is a substituted indazole, a class of bicyclic heteroaromatic compounds that are privileged structures in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents. The successful evaluation of such compounds in biological assays is fundamentally dependent on their ability to be dissolved and remain stable in a solvent vehicle. Poor solubility can lead to inaccurate assay results, underestimated potency, and significant challenges in formulation for in vivo studies.

Dimethyl sulfoxide (DMSO) is a universal solvent in drug discovery, prized for its ability to dissolve a vast array of both polar and nonpolar compounds.[1][2] Methanol, a polar protic solvent, is also frequently used in synthetic chemistry for reactions, purification, and analysis.[3] A thorough understanding of a compound's solubility in these solvents is therefore not merely a technical detail but a cornerstone of reliable and reproducible research. This guide provides the foundational knowledge and actionable protocols to master this essential parameter for 4-bromo-1H-indazol-5-amine.

Physicochemical Profile of 4-bromo-1H-indazol-5-amine

To understand solubility, one must first understand the molecule itself. The physicochemical properties of 4-bromo-1H-indazol-5-amine dictate its interactions with different solvents. The structure features a polar indazole ring system with two nitrogen atoms and an amine group, which can act as hydrogen bond donors and acceptors. This is contrasted by the relatively nonpolar bromo-substituted benzene ring.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrN₃ | [4][5] |

| Molecular Weight | 212.05 g/mol | [4][5] |

| Structure | ||

| Hydrogen Bond Donors | 2 | [4][6] |

| Hydrogen Bond Acceptors | 2 | [4][6] |

| Computed logP | 1.9 | [4][7] |

| Topological Polar Surface Area (TPSA) | 54.7 Ų | [4][6] |

Note: Properties are computed and may vary slightly between different sources. The logP value suggests moderate lipophilicity.

Solubility in Dimethyl Sulfoxide (DMSO)

Theoretical Considerations: A Universal Solvent

DMSO ((CH₃)₂SO) is a highly polar aprotic solvent. Its efficacy stems from a strong dipole moment and its ability to act as an excellent hydrogen bond acceptor via the sulfoxide oxygen. It cannot, however, act as a hydrogen bond donor. This allows it to effectively solvate cations and disrupt the crystal lattice energy of solid compounds by surrounding individual molecules.[2][8] For 4-bromo-1H-indazol-5-amine, the polar amine (-NH₂) and indazole (-NH) groups can interact favorably with the DMSO sulfoxide group, promoting dissolution.

Quantitative Solubility Data

| Compound | Solvent System | Solubility (at Room Temp.) | Source |

| 4-Bromo-1H-indazole (related) | 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 5 mg/mL (25.38 mM) | [9] |

| 4-bromo-1H-indazol-5-amine | 100% DMSO | Predicted to be high; requires experimental verification | N/A |

Solubility in Methanol (MeOH)

Theoretical Considerations: A Polar Protic Solvent

Methanol (CH₃OH) is a polar protic solvent, meaning it can both donate and accept hydrogen bonds through its hydroxyl group.[12] This property allows it to form strong intermolecular hydrogen bonds with solutes that have H-bond donor and acceptor sites. The amine and indazole moieties of 4-bromo-1H-indazol-5-amine provide these exact sites, suggesting a favorable interaction with methanol. However, the energy required to break methanol's own extensive hydrogen-bonding network to create a cavity for the solute molecule must also be considered. While some bromo-indazole derivatives are noted to be slurried or used in reaction mixtures with methanol, this does not confirm high solubility.[13]

Comparative Analysis: DMSO vs. Methanol

Generally, DMSO is a stronger solvent for diverse organic molecules than methanol, largely due to its high polarity and ability to disrupt crystal lattices without the energetic penalty of breaking up a strong solvent-solvent hydrogen bonding network.[1] It is anticipated that 4-bromo-1H-indazol-5-amine will be more soluble in DMSO than in methanol. Experimental verification is essential.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method.[14][15] This protocol is designed to be a self-validating system by ensuring equilibrium is reached and measurements are reproducible.

Rationale

This method establishes a true equilibrium between the undissolved solid and the saturated solution, providing the most accurate and thermodynamically relevant solubility value.[16] Incubation for 24-72 hours is critical to ensure this equilibrium is achieved, avoiding the misleadingly high values that can result from metastable supersaturated solutions.[15] Centrifugation separates the solid from the saturated supernatant, which is then carefully diluted for accurate quantification by a suitable analytical method like HPLC-UV.

Workflow Diagram

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Methodology

-

Preparation of Vials:

-

Accurately weigh approximately 5-10 mg of 4-bromo-1H-indazol-5-amine into at least three separate 2 mL glass vials for each solvent to be tested (e.g., 3 for DMSO, 3 for methanol). The use of excess solid is crucial to ensure saturation.

-

Record the exact weight of the compound in each vial.

-

-

Solvent Addition:

-

Using a calibrated pipette, add a precise volume (e.g., 1.0 mL) of the selected solvent (anhydrous DMSO or methanol) to each vial.

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet all undissolved solid.

-

Causality Check: This step is critical to ensure that no solid particulates are carried over into the sample for analysis, which would artificially inflate the measured concentration.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume (e.g., 100 µL) of the clear supernatant from the top of the solution, being extremely careful not to disturb the solid pellet.

-

Perform an accurate serial dilution of the supernatant with a suitable mobile phase or solvent compatible with your analytical method. The dilution factor should be chosen to bring the final concentration within the linear range of a pre-established calibration curve.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC-UV method.

-

Prepare a calibration curve using known concentrations of 4-bromo-1H-indazol-5-amine.

-

Determine the concentration of the diluted sample by comparing its response to the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated supernatant by multiplying the measured concentration by the dilution factor.

-

Express the final solubility in mg/mL and mM.

-

Report the average and standard deviation of the triplicate measurements.

-

Molecular Interactions and Solubility Principles

The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution process, specifically the change in Gibbs free energy (ΔG = ΔH – TΔS).[18] Dissolution is favored when ΔG is negative. This involves two main steps:

-

Overcoming Crystal Lattice Energy (ΔH_lattice): Energy is required to break the intermolecular forces holding the solid compound together. This is an endothermic process.

-

Solvation (ΔH_solvation): Energy is released when solvent molecules surround and interact with the solute molecules. This is an exothermic process.

The overall enthalpy of dissolution is the sum of these two processes.

Caption: Solute-solvent interactions governing solubility.

-

In DMSO: The strong dipole and H-bond accepting nature of DMSO lead to a highly favorable solvation energy that can effectively overcome the crystal lattice energy of many organic compounds.

-

In Methanol: Methanol can form hydrogen bonds with both the donor and acceptor sites on the solute. However, the energy released upon solvation must also compete with the strong existing hydrogen bonds between methanol molecules themselves.

Conclusion

While a definitive, published solubility value for 4-bromo-1H-indazol-5-amine in DMSO and methanol remains to be established, this guide provides a comprehensive framework for its rational assessment. Based on its physicochemical properties and the nature of the solvents, it is predicted to have high solubility in DMSO and moderate to good solubility in methanol. This guide equips the researcher with the theoretical understanding and a detailed, robust experimental protocol (the shake-flask method) to determine these critical parameters with high confidence. Accurate solubility determination is an indispensable step in early-stage drug discovery, preventing costly errors and ensuring the generation of reliable biological data.

References

- Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

PubChem. (n.d.). 6-Bromo-1H-indazol-4-amine. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

-

Wikipedia. (n.d.). Methanol. Retrieved from [Link]

-

PubChem. (n.d.). 4-bromo-1H-indazole. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 11: Thermodynamics of Solubility. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Dimethyl Sulfoxide: History, Chemistry, and Clinical Utility in Dermatology. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility prediction of drugs in methanol + water mixtures using minimum number of data points: Comparison of various models. Retrieved from [Link]

-

Wikipedia. (n.d.). Solubility. Retrieved from [Link]

-

ChemRxiv. (n.d.). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Retrieved from [Link]

-

Biotage. (2023). What is the purpose of methanol in an extraction method?. Retrieved from [Link]

-

ResearchGate. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. Retrieved from [Link]

-

ResearchGate. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]

-

International Journal of Pharmaceutical Erudition. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]

-

American Chemical Society. (2021). Dimethyl sulfoxide. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved from [Link]

-

MDPI. (n.d.). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Retrieved from [Link]

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

-

ACS Publications. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. Retrieved from [Link]

-

Asian Journal of Research in Chemistry. (n.d.). Solubility Prediction of Satranidazole in Methanol-Water Mixtures Using Extended Hildebrand Solubility Parameter Approach. Retrieved from [Link]

-

PubChem. (n.d.). 3-bromo-1H-indazol-5-amine. Retrieved from [Link]

-

Pro-Active. (2023). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). Biochemistry, Dissolution and Solubility. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

-

Food Research. (2023). Effect of methanol solvent concentration on the extraction of bioactive compounds using ultrasonic-assisted extraction (UAE) from Spirulina platensis. Retrieved from [Link]

-

Britannica. (2026). Methanol. Retrieved from [Link]

Sources

- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 2. acs.org [acs.org]

- 3. Methanol - Wikipedia [en.wikipedia.org]

- 4. chemscene.com [chemscene.com]

- 5. chemscene.com [chemscene.com]

- 6. 6-Bromo-1H-indazol-4-amine | C7H6BrN3 | CID 24728063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-bromo-1H-indazol-5-amine | C7H6BrN3 | CID 22567393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Dimethyl Sulfoxide: History, Chemistry, and Clinical Utility in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. biotage.com [biotage.com]

- 13. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. ajrconline.org [ajrconline.org]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Solubility - Wikipedia [en.wikipedia.org]

4-Bromo-5-Aminoindazole: A Linchpin Scaffold for Kinase Inhibitor Discovery

[1][2]

CAS: 1781483-33-7 Molecular Formula: C7H6BrN3 Molecular Weight: 212.05 g/mol [1][2][3][4]

Executive Summary

In the landscape of kinase inhibitor design, 4-bromo-5-aminoindazole represents a "privileged" yet underutilized building block.[1][2] Unlike its more common isomer, 5-aminoindazole, the incorporation of a bromine atom at the C4 position—ortho to the amine—unlocks a unique vector for structure-activity relationship (SAR) exploration. This specific substitution pattern allows medicinal chemists to access sterically demanding pockets within the ATP-binding site (e.g., the gatekeeper region) or to cyclize the core into tricyclic systems such as imidazo[4,5-e]indazoles.

This technical guide provides a rigorous analysis of the chemical utility, synthesis, and handling of 4-bromo-5-aminoindazole, focusing on its application in high-value drug discovery campaigns.[1][2]

Structural Utility & Pharmacophore Mapping

The 4-bromo-5-aminoindazole scaffold offers three distinct vectors for diversification, making it an ideal core for fragment-based drug discovery (FBDD) and library generation.[1][2]

| Vector | Position | Chemical Utility | Medicinal Value |

| Vector A | C4-Bromine | Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira | Access to the "gatekeeper" residue or solvent-exposed regions in kinases.[1][2] |

| Vector B | C5-Amine | Amide coupling, Reductive amination, Urea formation | Primary H-bond donor interaction with the hinge region (e.g., Glu/Leu backbone). |

| Vector C | N1-Nitrogen | Alkylation, Arylation, THP Protection | Solubilizing tails or targeting the ribose-binding pocket.[2] |

The "Ortho-Effect" Advantage

The presence of the bromine at C4 exerts a steric influence that forces substituents at C5 out of planarity. This is critical for disrupting

Synthetic Access & Reactivity Logic

The synthesis and functionalization of this building block require careful regiocontrol, particularly regarding the N1 vs. N2 tautomerism and the chemoselective reduction of the nitro precursor.

Workflow Visualization

The following diagram outlines the critical pathways for synthesizing and utilizing the scaffold.

Caption: Synthetic flow from nitro-precursor to divergent medicinal chemistry targets.

Technical Protocols

Protocol A: Chemoselective Reduction of 4-Bromo-5-nitroindazole

Objective: Reduce the nitro group to an amine without removing the bromine atom (de-halogenation).[1][2] Critical Causality: Catalytic hydrogenation (H₂/Pd-C) is contraindicated as it frequently leads to hydrodebromination.[2] We utilize Iron (Fe) or Tin(II) Chloride (SnCl₂) for chemoselectivity.

Materials:

-

Iron powder (5.0 eq, <10 micron particle size preferred)

-

Ammonium Chloride (NH₄Cl) (5.0 eq)

-

Solvent: Ethanol/Water (4:1 v/v)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, suspend 4-bromo-5-nitroindazole in Ethanol/Water (4:1).

-

Activation: Add NH₄Cl and Iron powder. The NH₄Cl acts as an electrolyte and mild proton source, preventing the formation of azo-dimers.

-

Reflux: Heat the mixture to 80°C (reflux) with vigorous stirring. Monitor by LC-MS (Target M+H = 212/214).[2] Reaction typically completes in 2–4 hours.

-

Work-up: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

-

Isolation: Concentrate the filtrate in vacuo. Resuspend the residue in EtOAc and wash with saturated NaHCO₃. Dry over Na₂SO₄ and concentrate to yield the off-white solid.[1][2]

Protocol B: Regioselective N1-Alkylation

Objective: Install a solubilizing group at N1 while minimizing N2-alkylation.[1][2] Mechanism: The N1-anion is thermodynamically more stable, but N2 is often kinetically favored due to the "lone pair effect" and steric clearance at N1.

Methodology:

-

Base Selection: Use Cs₂CO₃ in DMF or NaH in THF.

-

Temperature Control: Perform the deprotonation at 0°C, then add the alkyl halide. Allow to warm slowly to RT.

-

Validation: Use 2D NMR (NOESY) to confirm regiochemistry. An NOE cross-peak between the N1-alkyl protons and the C7-H proton confirms N1 substitution.[1][2] N2 substitution will show an NOE with C3-H.[2]

Medicinal Chemistry Applications: Kinase Inhibition[1][2][5][6][7][8]

The 4-bromo-5-aminoindazole scaffold is particularly relevant for targeting Serine/Threonine kinases such as ROCK1/2 (Rho-associated protein kinase) and PDK1 .[1][2]

Case Study: Designing a ROCK Inhibitor

Inhibitors of ROCK often require a hinge-binding motif (the indazole N1-H/N2) and a linker extending into the solvent-exposed region.[1][2]

-

Hinge Interaction: The indazole core mimics the adenine ring of ATP.

-

Linker Attachment (C5): The C5-amine is acylated with a rigid linker (e.g., a substituted benzamide).

-

Selectivity Vector (C4): The C4-bromine can be coupled via Suzuki reaction to a pyridine or pyrazole ring. This extension targets the hydrophobic back-pocket, often improving selectivity against the homologous kinase PKA.

Data Summary: Impact of C4-Substitution

| Compound | C4-Substituent | C5-Substituent | ROCK2 IC₅₀ (nM) | Selectivity (vs PKA) |

|---|---|---|---|---|

| Ref 1 | H | Benzamide | 120 | 5x |

| Ref 2 | Bromo | Benzamide | 45 | 12x |

| Ref 3 | Pyridin-4-yl | Benzamide | 8 | >100x |[1][2]

Note: Data represents idealized SAR trends observed in indazole kinase programs.

References

-

Synthesis of Indazole Precursors: Organic Syntheses, Coll. Vol. 3, p.660 (1955); Vol. 28, p.59 (1948).

-

Regioselectivity in Indazole Alkylation: Journal of Organic Chemistry, 2021, 86, 15, 10303–10319. "Regioselective N-Alkylation of Indazoles."

-

Kinase Inhibitor Design (ROCK): Journal of Medicinal Chemistry, 2008, 51, 21, 6642–6645. "Discovery of Indazole-Based Rho-Kinase Inhibitors."

-

Chemoselective Nitro Reduction: Tetrahedron Letters, 2005, 46, 2865. "Reduction of nitroarenes using hydrazine hydrate."

-

Commercial Availability & CAS Verification: BLD Pharm / Sigma-Aldrich Catalog Entry for CAS 1781483-33-7.[1][2] (Note: Link directs to related isomer for structure comparison; specific CAS 1781483-33-7 is vendor-specific).[1][2]

Technical Deep Dive: Physicochemical Profiling of 4-Bromo-1H-indazol-5-amine

Executive Summary & Structural Logic

The compound 4-bromo-1H-indazol-5-amine represents a critical scaffold in kinase inhibitor development (e.g., targeting Rho kinase or specific tyrosine kinases). Its physicochemical behavior is governed by the interplay between the amphoteric indazole core and the sterically crowded, electron-deficient aniline moiety.

Understanding the ionization constants (pKa) of this molecule is not merely a data-logging exercise; it is the foundation for optimizing solubility , membrane permeability , and ligand-protein binding interactions .

The Structural Argument

The molecule features three potential ionization sites. However, under physiological and standard laboratory conditions (pH 1–14), two events dominate:

-

Basic Ionization (pKa₁): Protonation of the exocyclic 5-amino group.

-

Acidic Ionization (pKa₂): Deprotonation of the pyrrole-like N1 nitrogen.

The 4-bromo substituent exerts a profound "Ortho Effect"—a combination of steric hindrance and inductive electron withdrawal (-I)—which significantly suppresses the basicity of the adjacent 5-amino group compared to the parent 5-aminoindazole.

Predicted & Estimated pKa Values

As direct experimental literature for this specific intermediate is sparse, the following values are derived from consensus chemical logic, Hammett substituent constants, and validated analog data (e.g., 2-bromoaniline and 5-aminoindazole).

| Ionization Event | Functional Group | Estimated pKa | Electronic Driver |

| pKa₁ (Base) | 5-Amino (-NH₃⁺ | 2.4 – 2.8 | Strong -I effect of 4-Br; steric inhibition of resonance. |

| pKa₂ (Acid) | Indazole N1-H (N-H | 12.5 – 13.2 | Inductive stabilization of the anion by Br and the pyrazole ring. |

| pKa (Secondary) | Indazole N2 (Pyridine-like) | < 0.5 | Negligible basicity due to electron deficiency. |

Critical Insight: At physiological pH (7.4), the molecule exists almost exclusively in its neutral (uncharged) state . This has immediate implications for solubility (likely < 50 µg/mL without cosolvents) and high passive permeability (LogD ≈ LogP).

Ionization Equilibria Visualization

The following diagram illustrates the protonation states across the pH scale. Note that the Cation species is only stable in highly acidic media (pH < 2).

Experimental Determination Protocols

Given the low pKa₁ (approx. 2.6) and low aqueous solubility of the neutral species, standard potentiometric titration is often prone to error (electrode drift/precipitation). The Self-Validating System recommended here is UV-Metric Titration (Spectrophotometric) using the "Cosolvent Extrapolation" method.

Method: UV-Metric Titration (The Gold Standard)

Why this method? Potentiometry struggles when the compound precipitates near the pKa or when the pKa is < 3. UV-metric titration detects ionization changes via chromophore shifts (spectral shift of the indazole/aniline system) at concentrations low enough to avoid precipitation.

Step-by-Step Workflow

-

Stock Preparation:

-

Dissolve 1 mg of 4-bromo-1H-indazol-5-amine in 10 mL Methanol (Stock A).

-

Reasoning: Methanol ensures complete dissolution before dilution.

-

-

Sample Preparation (The D-PAS Method):

-

Prepare a titration vessel with 20 mL of 0.15 M KCl (ionic strength adjuster).

-

Inject 10-50 µL of Stock A. Final concentration should be ~10–50 µM.

-

Check: Ensure absorbance at

is between 0.5 and 1.0 AU.

-

-

Titration Loop (Acid to Base):

-

Acidify to pH 1.5 using 0.5 M HCl.

-

Titrate with 0.5 M KOH standardized base.

-

Data Capture: Record UV-Vis spectrum (200–400 nm) at every 0.2 pH increment.

-

-

Data Analysis (Multi-wavelength):

-

Use the Beer-Lambert law extended for equilibria:

-

Plot Absorbance vs. pH at the wavelength of maximum shift (likely 280–320 nm).

-

The inflection point is the pKa.

-

Validation Diagram: UV-Metric Workflow

Implications for Drug Development[1][2]

Solubility & Formulation

Since the pKa₁ is ~2.6, the molecule will not form a stable salt with weak acids (e.g., acetic acid, pKa 4.76) because the

-

Recommendation: Use strong acids (HCl, Methanesulfonic acid) to form salts (e.g., Hydrochloride or Mesylate) to ensure ionization and solubility during formulation.

-

Physiological State: At intestinal pH (6.5), the drug is 99.9% neutral. This suggests Dissolution Rate Limited (BCS Class II) absorption. Micronization or amorphous solid dispersions (ASD) may be required.

Chemical Reactivity

The low basicity of the amine indicates it is a poor nucleophile .

-

Synthesis Tip: When coupling this amine in amide bond formation, standard coupling reagents (EDC/NHS) may fail. Use high-activity acyl chlorides or activate the amine with strong bases (NaH) for SNAr reactions.

References

-

PubChem. Compound Summary: 5-Aminoindazole.[1][2][3] National Library of Medicine (US). Accessed Oct 2023. Link[2]

- Perrin, D. D.Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London, 1965. (Foundational text for aniline/heterocycle pKa values).

-

Box, K. J., & Comer, J. E. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Current Drug Metabolism, 2008. Link

-

Sigma-Aldrich. 4-Bromo-1H-indazole Product Specification. (Used for analog comparison data). Link

-

Reijenga, J., et al. The determination of pKa values by capillary electrophoresis. Journal of Chromatography A, 2013. (Alternative high-throughput method).[4] Link

Sources

- 1. 1H-Indazol-5-amine | C7H7N3 | CID 88012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Aminoindazole hydrochloride | C7H8ClN3 | CID 21122896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-bromo-1H-indazole | C7H5BrN2 | CID 22352548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Bromoindazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Arylindazoles in Medicinal Chemistry

The indazole scaffold is a privileged bicyclic heterocycle, forming the core of numerous pharmacologically active compounds.[1] Its unique structural and electronic properties allow it to act as a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1] The functionalization of the indazole core is therefore of paramount importance in drug discovery and development. Among the various positions on the indazole ring, the C4-position offers a key vector for structural diversification, influencing the molecule's overall shape and interaction with biological targets.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly between sp²-hybridized centers.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron species offers mild reaction conditions, broad functional group tolerance, and generally high yields, making it an indispensable tool in modern organic synthesis.[3] For the synthesis of 4-arylindazoles, the Suzuki-Miyaura coupling of 4-bromoindazoles with various arylboronic acids is a highly effective and strategic approach.[2]

This guide provides a comprehensive overview of the critical parameters and experimental protocols for successfully conducting the Suzuki-Miyaura coupling of 4-bromoindazoles. It is designed to equip researchers with both the theoretical understanding and practical knowledge required to optimize this key transformation.

Mechanistic Underpinnings: The Palladium Catalytic Cycle

A thorough understanding of the reaction mechanism is fundamental to troubleshooting and optimizing any catalytic reaction. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the 4-bromoindazole to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a square planar palladium(II) intermediate. This is often the rate-determining step of the cycle.

-

Transmetalation: In this step, the organic moiety from the boronic acid is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The exact mechanism of transmetalation can vary, but it results in a diarylpalladium(II) complex.

-

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex. This forms the desired carbon-carbon bond of the 4-arylindazole product and regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Key Reaction Parameters for 4-Bromoindazoles

The success of the Suzuki-Miyaura coupling of 4-bromoindazoles is highly dependent on the careful selection of several key reaction parameters. The interplay between the catalyst, ligand, base, and solvent is crucial for achieving high yields and minimizing side reactions.

The Challenge of the Indazole N-H Group

Unprotected indazoles possess a relatively acidic N-H proton. Under the basic conditions of the Suzuki-Miyaura reaction, this proton can be abstracted, leading to the formation of an indazolyl anion. This anion can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of off-cycle dimeric palladium species, thereby slowing down or even halting the catalytic cycle.[4]

To circumvent this issue, two main strategies can be employed:

-

N-Protection: The indazole nitrogen can be protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc), p-toluenesulfonyl (Ts), or tetrahydropyranyl (THP) group. This prevents the formation of the inhibitory anion and often leads to more consistent and higher yields. However, this introduces additional steps for protection and deprotection into the synthetic sequence.

-

Optimization for N-H Free Indazoles: With careful optimization of the reaction conditions, particularly the choice of base and ligand, high yields can often be achieved with N-H free 4-bromoindazoles. This approach is more atom-economical and avoids extra synthetic steps.

Palladium Catalyst and Ligand Selection

The choice of the palladium source and the ancillary ligand is critical for an efficient reaction. The ligand stabilizes the palladium catalyst, influences its reactivity, and can promote the desired steps in the catalytic cycle.

-

Palladium Precursors: A variety of Pd(0) and Pd(II) precursors can be used. Common choices include:

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A reliable and commonly used catalyst, although sometimes less active for challenging substrates.

-

PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): Often an excellent choice for heteroaromatic couplings, providing high stability and good yields.[2][5][6]

-

Pd(OAc)₂ (Palladium(II) Acetate): A common Pd(II) precursor that is reduced in situ to the active Pd(0) species. It is often used in combination with a variety of phosphine ligands.

-

-

Ligands: For the coupling of heteroaryl halides like 4-bromoindazole, electron-rich and bulky phosphine ligands are often beneficial.

-

Triphenylphosphine (PPh₃): A standard, versatile ligand.

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf): Its wide bite angle and electron-rich nature make it highly effective in stabilizing the palladium center and promoting reductive elimination.

-

Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos): These bulky and electron-donating ligands are often highly effective for challenging cross-couplings, including those involving heteroaryl chlorides and bromides.

-

The Role of the Base

The base plays a crucial role in the transmetalation step by activating the boronic acid. The choice of base can significantly impact the reaction rate and yield, and can also influence the stability of the starting materials and product.

-

Inorganic Bases:

-

Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃): These are the most commonly used bases. Cesium carbonate is often more effective than potassium or sodium carbonate due to its higher solubility in organic solvents.

-

Phosphates (K₃PO₄): A strong base that is often very effective, particularly for couplings involving heteroaryl halides.

-

-

Organic Bases: In some cases, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) may be used, although they are generally less common for Suzuki couplings.

The strength and nature of the base should be chosen carefully to avoid decomposition of sensitive functional groups on either coupling partner.

Solvent Systems

The solvent must be capable of dissolving the reactants and the catalyst system to a sufficient extent. It should also be stable at the reaction temperature.

-

Ethereal Solvents (Dioxane, THF, DME): 1,4-Dioxane and 1,2-dimethoxyethane (DME) are excellent choices and are widely used.[2][7]

-

Aromatic Solvents (Toluene): Toluene is another common solvent, particularly for reactions run at higher temperatures.

-

Amide Solvents (DMF, DMAc): N,N-Dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc) can be effective but may be more difficult to remove during workup.[7]

-

Aqueous Mixtures: Often, a mixture of an organic solvent and water (e.g., dioxane/water, toluene/water) is used.[2] The water helps to dissolve the inorganic base and can facilitate the transmetalation step.

Comparative Reaction Conditions for Substituted Bromoindazoles

The following table summarizes various conditions reported in the literature for the Suzuki-Miyaura coupling of substituted bromoindazoles. This data can serve as a starting point for the optimization of the coupling of 4-bromoindazoles.

| Indazole Substrate | Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| N-(4-bromophenyl)-1-butyl-1H-indazole-3-carboxamide | PdCl₂(dppf)·DCM (5) | dppf | K₂CO₃ (3) | 1,4-Dioxane/H₂O | 100 | 12 | 85-95 | [Gopi & Vijayakumar, 2024][2] |

| 5-Bromo-1-ethyl-1H-indazole | Pd(dppf)Cl₂ (10) | dppf | K₂CO₃ (2) | DME | 80 | 2 | 84 | [Migliorini et al., 2012][5][6] |

| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | Pd(PPh₃)₄ (10) | PPh₃ | Cs₂CO₃ (1.3) | Dioxane/EtOH/H₂O | 140 (MW) | 4 | 71 | [El Kazzouli et al., 2021][3] |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80 | - | 60 | [Khan et al., 2020][7] |

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of a 4-Bromoindazole Derivative

This protocol is a representative example for the coupling of an N-protected 4-bromoindazole derivative with an arylboronic acid, based on the conditions reported by Gopi and Vijayakumar.[2]

Materials:

-

N-(4-bromophenyl)-1-butyl-1H-indazole-3-carboxamide (1.0 equiv)

-

Arylboronic acid (3.0 equiv)

-

PdCl₂(dppf)·CH₂Cl₂ (0.05 equiv)

-

Potassium carbonate (K₂CO₃) (3.0 equiv)

-

1,4-Dioxane

-

Deionized water

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and hotplate

Workflow Diagram:

Caption: Experimental workflow for the Suzuki-Miyaura coupling of 4-bromoindazoles.

Step-by-Step Procedure:

-

Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the N-(4-bromophenyl)-1-butyl-1H-indazole-3-carboxamide (e.g., 0.404 mmol, 1.0 equiv), the desired arylboronic acid (1.212 mmol, 3.0 equiv), potassium carbonate (1.212 mmol, 3.0 equiv), and PdCl₂(dppf)·CH₂Cl₂ (0.020 mmol, 0.05 equiv).

-

Inert Atmosphere: Seal the flask with a septum and connect it to a nitrogen or argon manifold. Evacuate the flask under vacuum and backfill with the inert gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Degas the 1,4-dioxane and deionized water by bubbling with nitrogen or argon for 15-20 minutes. Using a syringe, add the degassed 1,4-dioxane and water to the reaction flask (a typical ratio is 4:1 or 5:1, e.g., 5 mL of dioxane and 1 mL of water).

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 12 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: a. Allow the reaction mixture to cool to room temperature. b. Filter the mixture through a pad of Celite, washing the pad with ethyl acetate (2 x 25 mL). c. Transfer the filtrate to a separatory funnel and wash with water (25 mL) and then with brine (25 mL). d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-arylindazole product.

Conclusion and Future Perspectives

The Suzuki-Miyaura cross-coupling reaction is a robust and highly effective method for the synthesis of 4-arylindazoles from 4-bromoindazole precursors. The success of this transformation hinges on a rational selection of catalyst, ligand, base, and solvent, with particular attention paid to the potential challenges posed by the acidic N-H proton of unprotected indazoles. By understanding the mechanistic principles and carefully optimizing the reaction parameters, researchers can efficiently access a wide array of 4-arylindazoles, which are valuable building blocks for the development of new therapeutic agents. Future work in this area will likely focus on the development of even more active and versatile catalyst systems that can operate under milder conditions, with lower catalyst loadings, and with an even broader substrate scope.

References

-

El Kazzouli, S., Boujdi, K., El Brahmi, N., Graton, J., Dubreuil, D., Collet, S., Mathé-Allainmat, M., Akssira, M., Lebreton, J. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6979-6989. Available from: [Link]

-

Gopi, B., & Vijayakumar, V. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(37), 27083-27096. Available from: [Link]

-

Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(23), 5723. Available from: [Link]

-

Migliorini, A., Oliviero, C., Gasperi, T., & Loreto, M. A. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4378-4391. Available from: [Link]

-

Gopi, B., & Vijayakumar, V. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(37), 27083-27096. Available from: [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Ben-Yahia, A., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Current Organic Chemistry, 17(3), 304-309. Available from: [Link]

-

Zhang, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2829. Available from: [Link]

-

Anderson, K. W., et al. (2006). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 128(33), 10694–10695. Available from: [Link]

-

ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... Retrieved from [Link]

-

ResearchGate. (n.d.). Table 1 . Screening of palladium catalysts for the Suzuki coupling of... Retrieved from [Link]

Sources

- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]

- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Application Note: Strategic N-Protection of 4-Bromo-5-Aminoindazole for Pharmaceutical Synthesis

Abstract

4-bromo-5-aminoindazole is a critical heterocyclic building block in contemporary drug discovery, notable for its prevalence in kinase inhibitor scaffolds. Its synthetic utility is complicated by the presence of three distinct nitrogen centers: the exocyclic C5-amine and the endocyclic N1 and N2 positions of the indazole ring. Effective and regioselective protection of these nitrogen atoms is paramount for preventing unwanted side reactions and directing subsequent chemical modifications. This guide provides a comprehensive overview of strategic N-protection protocols, focusing on an orthogonal approach that enables selective manipulation of the molecule. We present detailed, field-proven methodologies for the chemoselective Boc-protection of the exocyclic amine, followed by regioselective Trityl-protection of the indazole N1 position. The rationale behind reagent selection, reaction conditions, and analytical validation is discussed in depth to equip researchers with a robust framework for their synthetic campaigns.

The Challenge: Regioselectivity in a Multi-Nitrogen System

The synthetic challenge presented by 4-bromo-5-aminoindazole lies in the differential reactivity of its three nitrogen atoms.

-

C5-Amino Group: Generally the most nucleophilic and least sterically hindered nitrogen, making it the primary target for electrophilic reagents under standard conditions.

-

Indazole N1 and N2: The indazole ring nitrogens exhibit distinct electronic and steric environments. Deprotonation with a strong base often leads to a delocalized anion, resulting in poor regioselectivity upon reaction with an electrophile.[1] However, N1 is typically the thermodynamically favored site for substitution with bulky electrophiles, while N2 alkylation can be favored under kinetic control.[2][3][4]

A successful synthetic strategy hinges on an orthogonal protection scheme , where each protecting group can be removed under specific conditions without affecting the others.[5][6][7] This allows for precise, stepwise modifications at different points of the molecule. This guide details a reliable two-step sequence: (1) selective protection of the C5-amine with a tert-Butyloxycarbonyl (Boc) group, followed by (2) protection of the indazole N1-position with a bulky Trityl (Tr) group.

Protocol I: Chemoselective N-Boc Protection of the C5-Amine

The tert-butyloxycarbonyl (Boc) group is the protecting group of choice for the exocyclic amine due to its stability in a wide range of conditions and its clean, acid-labile deprotection.[8][9][10] The reaction with di-tert-butyl dicarbonate ((Boc)₂O) proceeds with high chemoselectivity for the more nucleophilic C5-amino group over the less reactive indazole nitrogens.[11][12]

Reaction Scheme: C5-Amine Protection

Caption: Boc protection of the C5-amino group.

Detailed Experimental Protocol

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-bromo-5-aminoindazole (1.0 eq.).

-

Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approx. 0.1 M concentration).

-

Base Addition: Add triethylamine (TEA) (1.5 eq.) to the solution and stir for 5 minutes at room temperature (20-25°C). The base scavenges the acid byproduct.

-

Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq.) in a small amount of THF. Add this solution dropwise to the stirring reaction mixture over 15 minutes.

-

Reaction: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove the THF.

-

Redissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

-

Purification: The crude product is typically a solid. Purify by silica gel column chromatography or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-Boc protected product.

Data Summary: N-Boc Protection

| Parameter | Condition/Value | Rationale |

| Solvent | Tetrahydrofuran (THF) | Aprotic solvent that effectively dissolves both reactant and reagent. |

| Base | Triethylamine (TEA) | Scavenges the tert-butoxycarboxylic acid byproduct without promoting side reactions. |

| Reagent | (Boc)₂O (1.2 eq.) | Mild and effective Boc-transfer agent. A slight excess ensures complete conversion.[13] |

| Temperature | Room Temperature (20-25°C) | Sufficient for the reaction to proceed efficiently without thermal degradation. |

| Typical Yield | >90% | High efficiency is expected for this selective transformation. |

Protocol II: Regioselective N1-Trityl Protection of the Indazole Ring

With the C5-amine protected, the next step is the regioselective protection of the indazole ring. The trityl (Tr) group, triphenylmethyl, is an excellent choice due to its steric bulk, which strongly favors substitution at the less hindered N1 position.[14] The reaction proceeds via an Sₙ1 mechanism through a stable trityl cation.[14] This protection is orthogonal to the Boc group, as the Trityl group can be removed under mildly acidic conditions that leave the Boc group intact.[14][15]

Reaction Scheme: N1-Indazole Protection

Caption: Trityl protection of the indazole N1 position.

Detailed Experimental Protocol

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the N-Boc protected aminoindazole (1.0 eq.).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM).

-

Reagent Addition: Add triethylamine (TEA) (2.0 eq.), a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq.), and trityl chloride (Tr-Cl) (1.1 eq.).

-